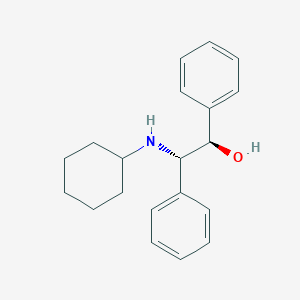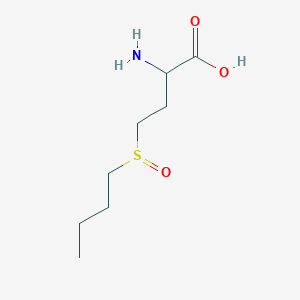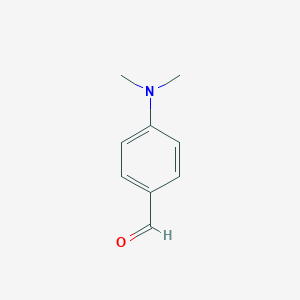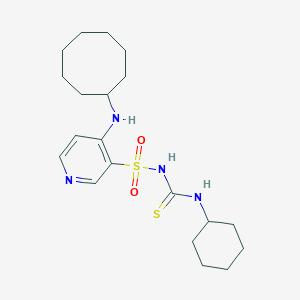
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea, also known as PCTU, is a chemical compound that has been widely used in scientific research for its unique properties. PCTU is a thiourea derivative and has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In
作用机制
The mechanism of action of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of bacteria, fungi, and viruses. N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. Additionally, N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been shown to have a positive effect on the cardiovascular system, including reducing blood pressure and improving blood flow.
实验室实验的优点和局限性
One of the advantages of using N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea in laboratory experiments is its broad spectrum of activity. N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been shown to have activity against a wide range of organisms and biological processes. Additionally, N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea is relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one limitation of using N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea is its potential toxicity. N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been shown to have cytotoxic effects on some cell lines, and care must be taken when handling the compound.
未来方向
There are many potential future directions for research on N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea. One area of interest is the development of new drugs based on the structure of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea. Additionally, further research is needed to fully understand the mechanism of action of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea and its effects on various biological processes. Finally, research is needed to explore the potential therapeutic applications of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea, including its use in the treatment of cancer, inflammation, and cardiovascular disease.
Conclusion:
In conclusion, N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea is a thiourea derivative that has been widely used in scientific research for its unique properties. It has been shown to have antibacterial, antifungal, and antiviral activities, as well as inhibitory effects on cancer cell growth and inflammation. While N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has many advantages as a research tool, care must be taken to avoid potential toxicity. There are many potential future directions for research on N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea, including the development of new drugs and the exploration of its therapeutic applications.
合成方法
The synthesis of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea involves the reaction of 4-cyclooctylaminopyridine with thiocyanate and cyclohexyl isocyanate. The reaction is carried out in a solvent such as acetonitrile or N,N-dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea.
科学研究应用
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been widely used in scientific research for its unique properties. It has been shown to have antibacterial, antifungal, and antiviral activities. N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. Additionally, N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been used in the development of new drugs and as a tool for studying the mechanism of action of various biological processes.
属性
CAS 编号 |
151162-46-8 |
|---|---|
产品名称 |
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea |
分子式 |
C20H32N4O2S2 |
分子量 |
424.6 g/mol |
IUPAC 名称 |
1-cyclohexyl-3-[4-(cyclooctylamino)pyridin-3-yl]sulfonylthiourea |
InChI |
InChI=1S/C20H32N4O2S2/c25-28(26,24-20(27)23-17-11-7-4-8-12-17)19-15-21-14-13-18(19)22-16-9-5-2-1-3-6-10-16/h13-17H,1-12H2,(H,21,22)(H2,23,24,27) |
InChI 键 |
WFSLNOMOIPDWSY-UHFFFAOYSA-N |
手性 SMILES |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=NC3CCCCC3)S |
SMILES |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
规范 SMILES |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
其他 CAS 编号 |
151162-46-8 |
同义词 |
BM 34 BM-34 N-((4-cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



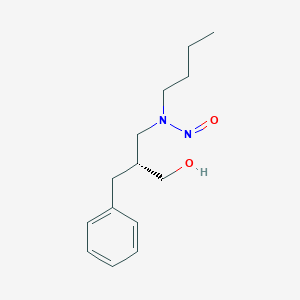
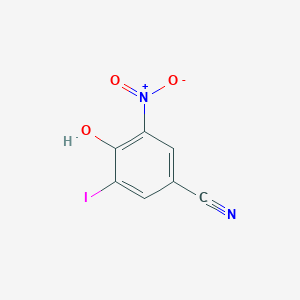
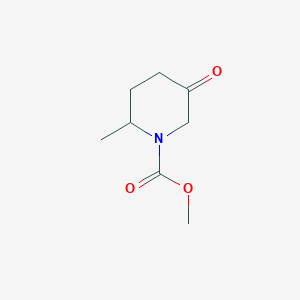

![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)
![5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone](/img/structure/B131420.png)
